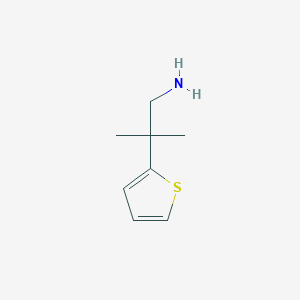
2-Methyl-2-(thiophen-2-yl)propan-1-amine
Overview
Description
“2-Methyl-2-(thiophen-2-yl)propan-1-amine”, also known as Methiopropamine (MPA), is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .
Synthesis Analysis
The synthesis of Methiopropamine involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. The final step involves a reaction with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
Molecular Structure Analysis
The molecular formula of Methiopropamine is C8H13NS . The molecule consists of a thiophene group (a five-membered ring made up of one sulfur atom and four carbon atoms) with an alkyl amine substituent at the 2-position .
Chemical Reactions Analysis
Methiopropamine metabolism is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are common metabolic pathways . Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Physical And Chemical Properties Analysis
The molar mass of Methiopropamine is 155.26 g·mol−1 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Chemical Characterization and Potential Applications
2-Methyl-2-(thiophen-2-yl)propan-1-amine is a chemical compound that has been studied for its various potential applications in scientific research. While specific studies directly focusing on this compound are limited, research on similar compounds provides insights into the possible applications and characteristics of this compound.
One study discusses a related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), highlighting its high affinity as a κ-opioid receptor (KOR) antagonist. This suggests potential applications in studying the KOR system, which is relevant in pain management, stress response, and addiction treatment (S. Grimwood et al., 2011). The study's findings on pharmacological characterization could inform the exploration of this compound in similar contexts.
Another study focuses on a water-soluble cationic polythiophene derivative, closely related to the thiophene structure in this compound. This research investigates its potential as a theranostic gene delivery vehicle, indicating the compound's possible utility in gene therapy and diagnostic applications (Analyn C. Carreon et al., 2014).
Materials Science and Catalysis
In materials science, the synthesis and evaluation of various derivatives from compounds similar to this compound have shown promise. For instance, novel hybrid polymers with thiophenylanilino backbones, which could be synthesized from similar compounds, have been reported. These polymers exhibit electroactive properties, suggesting potential applications in electronic and photonic devices (Lawrence C. Baldwin et al., 2008).
Moreover, compounds with a thiophene structure have been studied for their corrosion inhibitive performance on carbon steel, indicating potential industrial applications in corrosion prevention (G. Gao et al., 2007). This aspect could be relevant for this compound in developing new corrosion inhibitors.
Mechanism of Action
Target of Action
2-Methyl-2-(thiophen-2-yl)propan-1-amine is a complex organic compound that interacts with various targets in the body. Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their activity .
Mode of Action
This can result in alterations in cellular processes, potentially leading to various physiological effects .
Biochemical Pathways
Based on its structure and known targets, it can be inferred that this compound may influence several biochemical pathways, leading to downstream effects on various physiological processes .
Result of Action
Based on its potential targets and mode of action, it can be inferred that this compound may have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, and the specific conditions within the body.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Methyl-2-(thiophen-2-yl)propan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2C19, which are involved in its metabolic processing. The interaction with these enzymes leads to the formation of metabolites such as thiophene S-oxides and 1-(thiophen-2-yl)-2-propan-2-one . Additionally, this compound can act as a substrate for monoamine oxidase enzymes, influencing the levels of neurotransmitters in the brain .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways by acting as a norepinephrine-dopamine reuptake inhibitor . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby affecting neuronal communication and potentially altering mood and behavior. Furthermore, this compound can impact gene expression by modulating the activity of transcription factors involved in the regulation of neurotransmitter synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cytochrome P450 enzymes, leading to the formation of reactive metabolites such as thiophene S-oxides . These metabolites can further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage. Additionally, this compound inhibits the reuptake of norepinephrine and dopamine by binding to their respective transporters, thereby increasing their availability in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits moderate stability under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage due to the formation of reactive metabolites . In vitro studies have demonstrated that the compound’s effects on cellular function, such as neurotransmitter levels and gene expression, can persist for several hours after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve mood by increasing the levels of norepinephrine and dopamine . At higher doses, this compound can induce toxic effects, including cardiovascular and gastrointestinal symptoms . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary metabolic pathway involves its oxidation by cytochrome P450 enzymes, leading to the formation of thiophene S-oxides and 1-(thiophen-2-yl)-2-propan-2-one . These metabolites are further processed by monoamine oxidase enzymes, resulting in the formation of thiophene-2-carboxylic acid, which is excreted in the urine . The compound’s metabolism also involves hydroxylation and demethylation reactions, contributing to its overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It interacts with specific transporters, such as norepinephrine and dopamine transporters, facilitating its uptake into neurons . Additionally, binding proteins in the blood can influence the compound’s distribution and localization within different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and can accumulate in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific cellular compartments . The localization of this compound within neurons is essential for its role in modulating neurotransmitter levels and affecting neuronal communication .
Properties
IUPAC Name |
2-methyl-2-thiophen-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSTDWKCMPQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339055-33-3 | |
| Record name | 2-methyl-2-(thiophen-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)
![5-Bromo-6'-chloro-[2,3']bipyridinyl](/img/structure/B1532423.png)

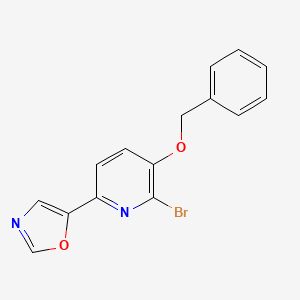
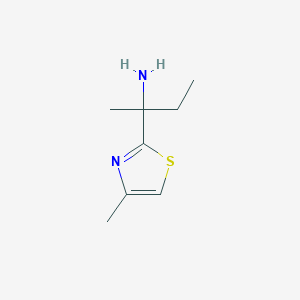
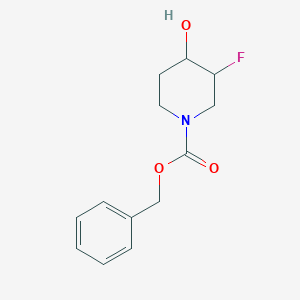
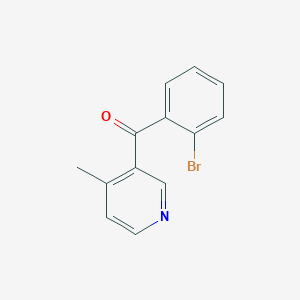
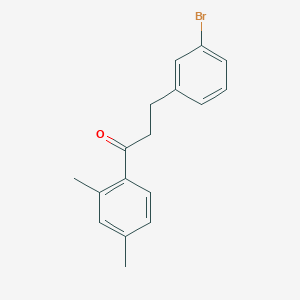
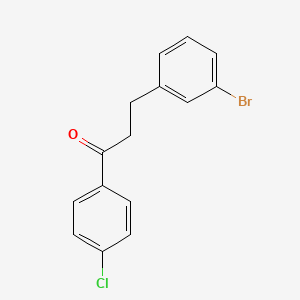
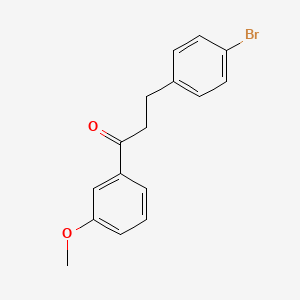
![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)
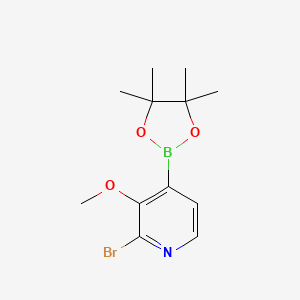
![5-Bromo-6'-methyl-[2,2']bipyridinyl](/img/structure/B1532443.png)

